molecular formula C11H13NO2 B139339 Methyl 3-allyl-2-aminobenzoate CAS No. 154490-96-7

Methyl 3-allyl-2-aminobenzoate

Cat. No.: B139339
CAS No.: 154490-96-7
M. Wt: 191.23 g/mol
InChI Key: SYEBUTMQOLXXRU-UHFFFAOYSA-N
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Description

Methyl 3-allyl-2-aminobenzoate is an organic compound with the molecular formula C₁₁H₁₃NO₂. It is an ester derivative of aminobenzoic acid and is characterized by the presence of an allyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-allyl-2-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-allyl-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of methyl 2-aminobenzoate with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-allyl-2-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Conversion to primary amines.

    Substitution: Formation of amides or secondary esters.

Scientific Research Applications

Methyl 3-allyl-2-aminobenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-allyl-2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate:

    Methyl 4-aminobenzoate:

Uniqueness

Methyl 3-allyl-2-aminobenzoate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoate esters and makes it valuable for specific research applications.

Properties

IUPAC Name

methyl 2-amino-3-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7H,1,5,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEBUTMQOLXXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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